molecular formula C17H18BrNO3S B2877650 N-(2-((4-Bromophenyl)sulfonyl)ethyl)-2-(4-methylphenyl)acetamide CAS No. 477886-14-9

N-(2-((4-Bromophenyl)sulfonyl)ethyl)-2-(4-methylphenyl)acetamide

Cat. No.: B2877650
CAS No.: 477886-14-9
M. Wt: 396.3
InChI Key: MTTSWEGHZSYNDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((4-Bromophenyl)sulfonyl)ethyl)-2-(4-methylphenyl)acetamide is a synthetic organic compound characterized by its complex structure, which includes a bromophenyl group, a sulfonyl group, and a methylphenyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-Bromophenyl)sulfonyl)ethyl)-2-(4-methylphenyl)acetamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 4-bromobenzenesulfonyl chloride and 4-methylphenylacetic acid.

    Formation of Intermediate: The 4-bromobenzenesulfonyl chloride reacts with ethylenediamine to form an intermediate compound.

    Final Coupling: This intermediate is then coupled with 4-methylphenylacetic acid under specific conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlled temperatures, pressures, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-Bromophenyl)sulfonyl)ethyl)-2-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups into others.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other atoms or groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

N-(2-((4-Bromophenyl)sulfonyl)ethyl)-2-(4-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which N-(2-((4-Bromophenyl)sulfonyl)ethyl)-2-(4-methylphenyl)acetamide exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The pathways involved can vary but often include signal transduction pathways or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-((4-Chlorophenyl)sulfonyl)ethyl)-2-(4-methylphenyl)acetamide
  • N-(2-((4-Fluorophenyl)sulfonyl)ethyl)-2-(4-methylphenyl)acetamide
  • N-(2-((4-Methylphenyl)sulfonyl)ethyl)-2-(4-methylphenyl)acetamide

Uniqueness

N-(2-((4-Bromophenyl)sulfonyl)ethyl)-2-(4-methylphenyl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can make it more suitable for certain applications compared to its analogs with different halogen atoms.

By understanding the detailed properties and applications of this compound, researchers can better utilize this compound in their work, leading to advancements in various scientific fields.

Properties

IUPAC Name

N-[2-(4-bromophenyl)sulfonylethyl]-2-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO3S/c1-13-2-4-14(5-3-13)12-17(20)19-10-11-23(21,22)16-8-6-15(18)7-9-16/h2-9H,10-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTTSWEGHZSYNDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NCCS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.